molecular formula C30H54O7 B14658889 17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL CAS No. 39973-23-4

17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL

Cat. No.: B14658889
CAS No.: 39973-23-4
M. Wt: 526.7 g/mol
InChI Key: SZHPVTKOMKJSBK-UHFFFAOYSA-N
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Description

17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound known for its surfactant properties. It is a member of the polyoxyethylene ethers family, which are widely used in various industrial applications due to their ability to reduce surface tension and enhance the solubility of hydrophobic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the alkylation of dodecylphenol followed by ethoxylation. The alkylation reaction is conducted using a branched internal olefin as the raw material, resulting in branched dodecylphenol. This intermediate is then reacted with ethylene oxide under controlled conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors for the ethoxylation step to ensure complete reaction and high yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Typically results in the formation of alcohols.

    Substitution: Commonly involves the replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Widely used in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of hydrophobic and hydrophilic phases, thereby stabilizing emulsions and dispersions. The molecular targets include hydrophobic compounds, which are solubilized by the formation of micelles.

Comparison with Similar Compounds

Similar Compounds

    Dodecylphenol Ethoxylates: Similar in structure but with varying lengths of the ethoxylate chain.

    Nonylphenol Ethoxylates: Another class of surfactants with a similar mechanism of action but different hydrophobic tail groups.

Uniqueness

17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its specific ethoxylate chain length, which provides optimal surfactant properties for certain applications. Its ability to reduce surface tension more effectively than some other surfactants makes it particularly valuable in industrial and research settings .

Properties

CAS No.

39973-23-4

Molecular Formula

C30H54O7

Molecular Weight

526.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-dodecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C30H54O7/c1-2-3-4-5-6-7-8-9-10-11-14-29-15-12-13-16-30(29)37-28-27-36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31/h12-13,15-16,31H,2-11,14,17-28H2,1H3

InChI Key

SZHPVTKOMKJSBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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